

Technical Support Center: Sensory Evaluation of WS-23

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Isopropyl-N,2,3-trimethylbutanamide
Cat. No.:	B036289

[Get Quote](#)

Welcome to the technical support center for the sensory evaluation of the cooling agent WS-23. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for calibrating equipment and conducting sensory experiments with WS-23. Our focus is on ensuring scientific integrity, providing field-proven insights, and establishing self-validating systems for your experimental protocols.

Introduction to WS-23 Sensory Evaluation

WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) is a synthetic cooling agent that provides a clean, cooling sensation without the minty aroma or taste associated with menthol.^{[1][2]} Its primary mechanism of action involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) receptors, which are responsible for detecting cold stimuli.^[3] This unique property makes it a valuable ingredient in pharmaceuticals, oral care products, beverages, and confectionery.^{[1][4]}

Accurate sensory evaluation of WS-23 is critical for product development and quality control. This requires precise calibration of sensory equipment, rigorous training of sensory panels, and robust experimental design. This guide will walk you through the essential protocols and address common challenges you may encounter.

Section 1: Principles of WS-23 Sensory Perception

The cooling sensation of WS-23 is a chemesthetic experience, meaning it is a chemically induced sensation of touch and temperature. Understanding the nuances of this perception is key to designing effective sensory studies.

Key Sensory Attributes of WS-23:

- Cooling Intensity: The strength of the cooling sensation.
- Onset: The time it takes for the cooling sensation to be perceived after application or ingestion.
- Duration: The length of time the cooling sensation persists.
- Location: The specific area in the oral cavity where the cooling is perceived (e.g., front of the tongue, back of the throat, roof of the mouth).[\[5\]](#)
- Profile: The overall sensory experience, including any accompanying sensations like tingling or numbness.

A well-defined sensory lexicon is crucial for consistent communication among panelists.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Section 2: Equipment and Calibration

Both human sensory panels and instrumental methods like electronic tongues can be employed for the sensory evaluation of WS-23.[\[9\]](#) Proper setup and calibration are paramount for reliable data.

Human Sensory Panel: Environment and Setup

The environment for sensory evaluation must be carefully controlled to minimize bias.[\[10\]](#) Key considerations include:

- Temperature and Humidity: Maintain a consistent and comfortable environment.
- Lighting: Use neutral, uniform lighting to avoid influencing visual perception.
- Air Quality: Ensure the testing area is free from distracting odors.

- Individual Booths: Provide panelists with individual booths to prevent interaction and influence.[\[10\]](#)

Instrumental Analysis: Electronic Tongue

Electronic tongues (e-tongues) are analytical instruments that can provide an objective measure of taste and other sensory attributes.[\[9\]](#)

Calibration of an Electronic Tongue for WS-23:

Calibration of an e-tongue for a non-tastant cooling agent like WS-23 requires a creative approach. Since WS-23 does not elicit a standard taste response (sweet, sour, salty, bitter, umami), a correlation-based calibration is necessary.

- Prepare a Concentration Series: Prepare a series of WS-23 solutions in the relevant product matrix (e.g., water, beverage base, oral care base) at concentrations that span the expected perceptual range.
- Human Panel Evaluation: Have a trained sensory panel evaluate the cooling intensity of the concentration series using a labeled magnitude scale (LMS) or a visual analog scale (VAS).
- E-tongue Analysis: Analyze the same concentration series with the electronic tongue.
- Develop a Correlation Model: Use multivariate analysis, such as Partial Least Squares (PLS) regression, to build a model that correlates the sensor responses from the e-tongue with the sensory intensity ratings from the human panel.[\[11\]](#)[\[12\]](#) This model can then be used to predict the cooling intensity of new samples.

Section 3: Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the sensory evaluation of WS-23 in a question-and-answer format.

FAQs: General

- Q1: What are the key differences in the sensory profile of WS-23 compared to other cooling agents like menthol and WS-3?

- A1: WS-23 is known for its clean, front-of-mouth cooling sensation with little to no odor or aftertaste.[\[5\]](#) Menthol provides a strong minty aroma and can have a bitter aftertaste. WS-3 has a cooling effect that is often described as being more impactful at the back of the mouth and throat.[\[5\]](#)
- Q2: How does the product matrix affect the perception of WS-23?
 - A2: The matrix can significantly impact the release and perception of WS-23. For example, in high-fat matrices, the cooling sensation may be suppressed or delayed due to the partitioning of WS-23 into the fat phase. In contrast, in aqueous solutions, the onset of cooling is typically rapid.

Troubleshooting: Human Sensory Panel

- Q1: My panelists are reporting sensory fatigue and decreased sensitivity to WS-23 during a testing session. What can I do?
 - A1: Sensory adaptation to cooling agents is a common issue. To mitigate this:
 - Implement mandatory breaks: Schedule breaks of at least 15 minutes between samples.
 - Provide effective palate cleansers: Studies have shown that unsalted crackers and room temperature water are effective universal palate cleansers.[\[13\]](#) For cooling agents specifically, some research suggests that breadsticks and seed oil can be effective at reducing carry-over.[\[14\]](#)
 - Limit the number of samples: Do not present more than 4-5 samples containing cooling agents in a single session.
 - Randomize sample presentation: This helps to average out any carry-over effects across the panel.[\[15\]](#)
- Q2: Panelists are having difficulty differentiating the cooling sensation of WS-23 from other sensory attributes in a complex product. How can I improve their accuracy?

- A2: This highlights the importance of a comprehensive sensory lexicon and thorough panelist training.
 - Develop a detailed lexicon: Work with your panel to create specific descriptors for different types of cooling sensations (e.g., "sharp," "tingling," "refreshing") and other trigeminal sensations (e.g., "burning," "astringent").[\[6\]](#)[\[7\]](#)
 - Use reference standards: Provide panelists with reference standards for each attribute you want them to evaluate. For example, a solution of pure WS-23 can be the reference for "cooling," while a solution of capsaicin can be the reference for "burning."
 - Conduct training sessions: Hold dedicated training sessions where panelists practice identifying and rating the intensity of different sensory attributes in various matrices.
- Q3: There is high variability in the cooling intensity ratings among my panelists. How can I improve panel consistency?
 - A3: Panel inconsistency can stem from several factors.
 - Screen panelists for sensitivity: Not everyone has the same sensitivity to cooling agents. Screen potential panelists to ensure they can reliably detect and differentiate different concentrations of WS-23.
 - Provide clear instructions and scales: Ensure all panelists understand the evaluation procedure and how to use the rating scale. Anchoring the scale with reference standards is crucial.
 - Monitor panel performance: Regularly analyze individual panelist data to identify any inconsistencies or biases. Provide feedback and retraining as needed.[\[16\]](#)[\[17\]](#)

Troubleshooting: Equipment and Sample Preparation

- Q1: I am having trouble preparing a stable and homogenous aqueous solution of WS-23 for my sensory tests. What is the best approach?
 - A1: WS-23 has low water solubility. To prepare stable solutions:

- Use a co-solvent: Propylene glycol (PG) and ethanol are effective solvents for WS-23. [1] You can prepare a concentrated stock solution of WS-23 in PG (e.g., 10-30%) and then dilute it into your aqueous matrix.[18]
- Use a high-shear mixer or sonicator: Mechanical agitation can help to disperse and dissolve the WS-23 in the final solution.
- Gentle heating: Gently warming the solution can aid in dissolution, but be mindful of the potential for evaporation of other volatile components in your matrix.[12]
- Verify stability: Conduct stability tests on your prepared solutions to ensure the WS-23 remains in solution over the duration of your sensory experiments.[19]

• Q2: I am concerned about the carryover of WS-23 on my sensory evaluation equipment (e.g., glassware, e-tongue sensors). What is the best cleaning procedure?

- A2: The non-volatile and somewhat oily nature of WS-23 necessitates a thorough cleaning protocol to prevent carryover.
- Rinse with a suitable solvent: Rinse all equipment that has come into contact with WS-23 with a solvent in which it is highly soluble, such as ethanol or isopropanol.
- Wash with a laboratory detergent: Use a laboratory-grade detergent and hot water to remove any remaining residues.[20]
- Thoroughly rinse with purified water: Rinse multiple times with deionized or distilled water to remove any traces of the cleaning agent.
- Dry completely: Ensure all equipment is completely dry before the next use.
- Validate your cleaning procedure: The effectiveness of your cleaning procedure should be validated to ensure no detectable carryover of WS-23. This can be done by analyzing a blank sample (the matrix without WS-23) that has been passed through the cleaned equipment and confirming that no cooling sensation is perceived by a trained panel or detected by an instrumental method.[5][21][22][23]

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the sensory evaluation of WS-23.

Protocol 1: Determination of Sensory Threshold of WS-23 using the 3-AFC Method

This protocol is based on the principles outlined in ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[\[1\]](#)[\[3\]](#)[\[24\]](#)

Objective: To determine the concentration at which the cooling sensation of WS-23 is first detectable.

Materials:

- WS-23 stock solution (e.g., 10% in propylene glycol)
- Product matrix (e.g., purified water, beverage base)
- Glassware for dilutions
- Sensory evaluation booths
- Computer with sensory evaluation software

Procedure:

- Prepare a Dilution Series:
 - Prepare a series of 8-10 WS-23 solutions in the product matrix, starting from a very low concentration and increasing in logarithmic steps (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4, 12.8 ppm). The exact range should be determined through preliminary testing.
- Panelist Instructions:
 - Instruct the panelists that they will be presented with three samples at each concentration level. Two of the samples will be the plain matrix (blank), and one will contain a small amount of a cooling agent.

- Their task is to identify the sample that is different (the one with the cooling sensation).
- Panelists should rinse their mouths with room temperature water between each set of three samples.
- Sample Presentation:
 - Present the samples in an ascending concentration order.
 - For each concentration, present the three samples (two blanks and one with WS-23) in a randomized order.
- Data Collection:
 - For each concentration, record whether the panelist correctly identified the sample containing WS-23.
- Data Analysis:
 - The individual threshold is the geometric mean of the last concentration at which the panelist did not correctly identify the WS-23 sample and the first concentration at which they did.
 - The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Quantifying the Cooling Intensity of WS-23 using a Labeled Magnitude Scale (LMS)

Objective: To measure the perceived cooling intensity of different concentrations of WS-23.

Materials:

- WS-23 solutions at various concentrations
- Product matrix
- Sensory evaluation booths

- Computer with sensory evaluation software programmed with an LMS

Procedure:

- Panelist Training:
 - Familiarize panelists with the LMS, which is a semantic scale of perceptual intensity characterized by a quasi-logarithmic spacing of its verbal labels. The labels range from "no sensation" to "strongest imaginable sensation."
 - Provide panelists with reference standards for different cooling intensities to anchor their ratings.
- Sample Presentation:
 - Present the WS-23 solutions to the panelists in a randomized order.
- Data Collection:
 - For each sample, ask the panelists to rate the maximum perceived cooling intensity on the LMS.
- Data Analysis:
 - Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in cooling intensity between the samples.

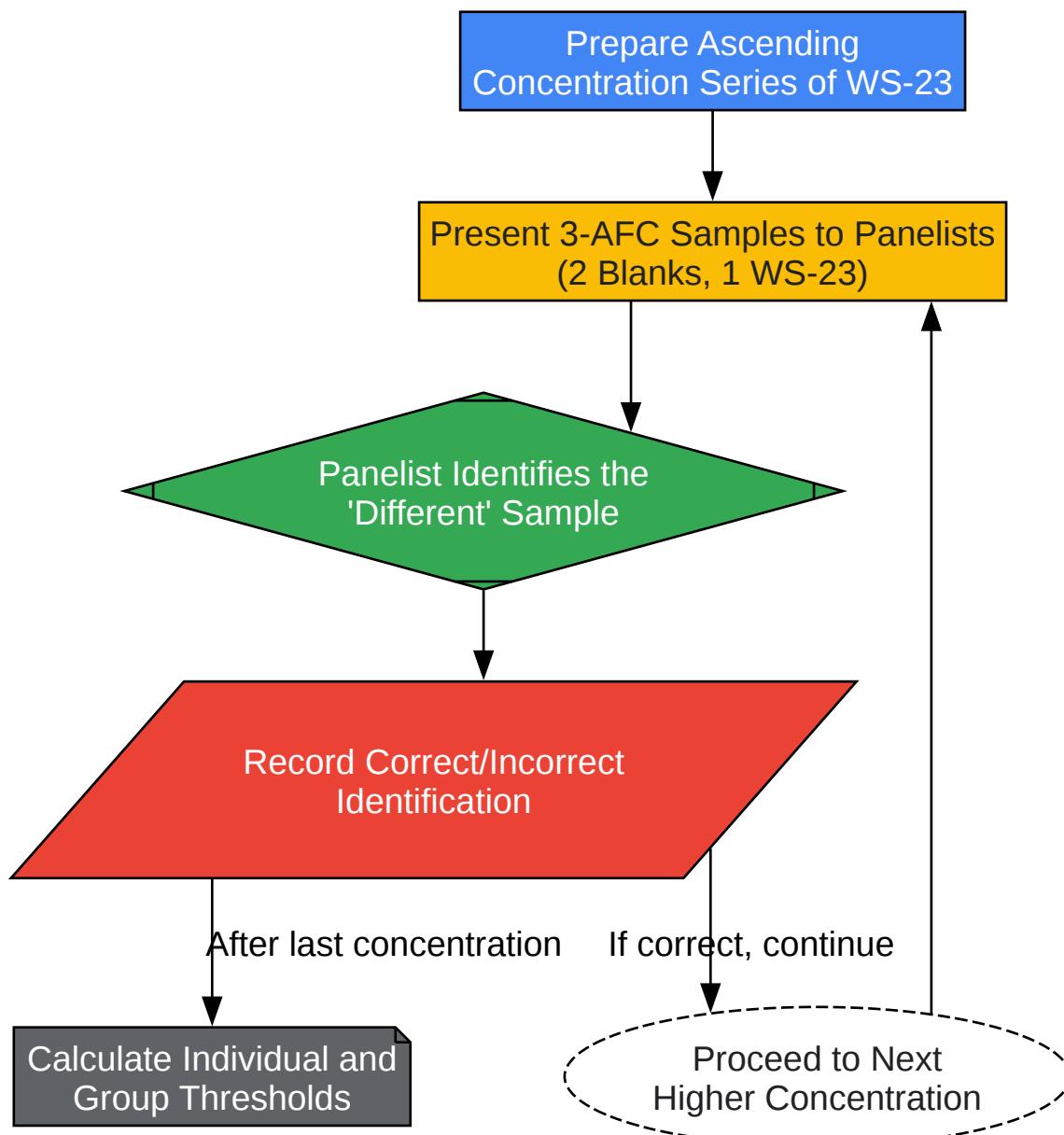

Section 5: Visualizations

Diagram 1: WS-23 Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Mechanism of cooling sensation by WS-23.

Diagram 2: Sensory Threshold Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for 3-AFC sensory threshold testing.

Section 6: Data Presentation

Table 1: Example Concentration Ranges for WS-23 Sensory Evaluation

Application	Typical Concentration Range (ppm)	Sensory Attribute of Interest
Beverages	1 - 15	Cooling, Refreshment
Confectionery	10 - 100	Cooling Intensity, Duration
Oral Care Products	50 - 500	Freshness, Cooling Sensation
Pharmaceutical Syrups	5 - 50	Palatability, Taste Masking

Note: These are starting ranges and should be optimized for your specific product matrix and desired sensory effect.

References

- ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019, www.astm.org
- St. Croix Sensory, Inc. (2019, December 16). ASTM Threshold Standard Re-approved.
- Xi'an Lyphar Biotech Co., Ltd. (2024, January 2). Chemical Structure and Physical Properties of WS-23. [\[Link\]](#)
- U.S. Food and Drug Administration. (2022, February 25).
- Tackett, A. P., et al. (2025).
- ResearchGate. (2025).
- Catarina, M., et al. (2019). Effectiveness of Several Palate Cleansers on Carry-Over Effect of Minty Chewing Gums. *Foods*. [\[Link\]](#)
- Tackett, A. P., et al. (2025).
- withpower.com. (n.d.). Cooling Flavors for Electronic Cigarette Use · Info for Participants. [\[Link\]](#)
- EyeQuestion. (2024, April 3).
- Senopsys. (n.d.). Correlation of Electronic Tongue (E-Tongue)
- Meilgaard, M. C. (n.d.). Testing for Sensory Threshold of Added Substances. American Society of Brewing Chemists. [\[Link\]](#)
- ResearchGate. (2025).
- Johnson, J., & Vickers, Z. (2004). Palate cleanser effectiveness in evaluating sweetness, bitterness, and pungency of sweet onions and apples. *Journal of Sensory Studies*. [\[Link\]](#)
- Cooks Science. (2016, July 25).

- ResearchGate. (n.d.). Synthetic coolant concentrations in e-cigarette fluids and their toxicities. [\[Link\]](#)
- U.S. Food and Drug Administration. (2014, August 26). Validation of Cleaning Processes (7/93). [\[Link\]](#)
- Simons, C. T., et al. (2024). Impact of temperature and a chemesthetic cooling agent on lingual roughness sensitivity. *Chemical Senses*. [\[Link\]](#)
- ResearchGate. (2025). E-Cigarette Synthetic Cooling Agent WS-23 and Nicotine Aerosols Differentially Modulate Airway Epithelial Cell Responses. [\[Link\]](#)
- Chonpracha, P., et al. (2019). The Importance of Sensory Lexicons for Research and Development of Food Products. *Foods*. [\[Link\]](#)
- ResearchGate. (n.d.).
- ResearchGate. (2025). Comparison of sensory and consumer results with electronic nose and tongue sensors for apple juices | Request PDF. [\[Link\]](#)
- ResearchGate. (2025).
- Journal of Advanced Pharmaceutical Technology & Research. (2012).
- Zamann Pharma Support. (2024, July 17). Cleaning Validation: 8 Steps for FDA Compliance Success. [\[Link\]](#)
- SafetyCulture. (2025, April 3).
- Pharmaguideline. (2012, January 27). Cleaning Validation Protocol for Pharmaceuticals. [\[Link\]](#)
- ResearchGate. (2025). Electronic tongue for flow-through analysis of beverages | Request PDF. [\[Link\]](#)
- DLG. (2018). Practice guide for sensory panel training. [\[Link\]](#)
- FEMA. (2022, January). Sensory Testing for Flavorings with Modifying Properties. [\[Link\]](#)
- ResearchGate. (2021). (PDF) Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. [\[Link\]](#)
- DLG. (2017). Practice guide for sensory panel training Part 1. [\[Link\]](#)
- EyeQuestion Software. (n.d.).
- Tomic, O., et al. (2025). How to measure consumer's inconsistency in sensory testing? *Food Quality and Preference*. [\[Link\]](#)
- ALS. (n.d.). Sensory Solutions. [\[Link\]](#)
- The Good Scents Company. (2021, October 20). Sensory analysis mistakes: how to avoid them. [\[Link\]](#)
- World Coffee Research. (n.d.). Sensory Lexicon. [\[Link\]](#)
- Auctores. (n.d.).
- DLG. (2018). Practice guide for sensory panel training Part 2. [\[Link\]](#)
- Turek, P. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. *PLOS ONE*. [\[Link\]](#)

- Edlong. (n.d.). The Language of Sensory Analysis: Lexicon for Acids. [\[Link\]](#)
- Wang, Y., et al. (2024). Sensory-Guided Establishment of Sensory Lexicon and Investigation of Key Flavor Components for Goji Berry Pulp. [Foods](#). [\[Link\]](#)
- ResearchGate. (2023). Sensory Analysis and Consumer Preference: Best Practices. [\[Link\]](#)
- A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formul
- ResearchGate. (2025). Physical Stability Assessment and Sensory Optimization of a Dairy-Free Emulsion Using Response Surface Methodology | Request PDF. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. standards.iteh.ai [standards.iteh.ai]
- 2. openscholar.uga.edu [openscholar.uga.edu]
- 3. store.astm.org [store.astm.org]
- 4. eyequestion.nl [eyequestion.nl]
- 5. Validation of Cleaning Processes (7/93) | FDA [fda.gov]
- 6. The Importance of Sensory Lexicons for Research and Development of Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edlong.com [edlong.com]
- 8. Sensory-Guided Establishment of Sensory Lexicon and Investigation of Key Flavor Components for Goji Berry Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic tongue: An analytical gustatory tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DLG Expert report 12/2018: Practice guide for sensory panel training Part 2 [dlg.org]
- 11. senopsys.com [senopsys.com]
- 12. researchgate.net [researchgate.net]
- 13. Clean Palate Club - Cooks Science [pote.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]
- 17. How to measure consumer's inconsistency in sensory testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cleaning Validation: 8 Steps for FDA Compliance Success - Zamann Pharma Support GmbH [zamann-pharma.com]
- 22. safetyculture.com [safetyculture.com]
- 23. Cleaning Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 24. Standard - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits ASTM E679 - Svenska institutet för standarde, SIS [sis.se]
- To cite this document: BenchChem. [Technical Support Center: Sensory Evaluation of WS-23]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036289#calibrating-equipment-for-sensory-evaluation-of-ws-23>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com